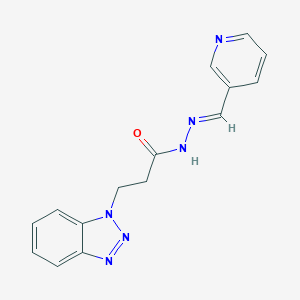![molecular formula C21H27N3O2S2 B382704 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B382704.png)
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-322368 involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core structure. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions.
Functionalization: Introduction of functional groups such as the allyl and piperidinyl groups through substitution reactions.
Final assembly: Coupling of the intermediate products to form the final compound.
Industrial production methods for WAY-322368 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
WAY-322368 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and piperidinyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-322368 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential anti-viral properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of viral infections.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-322368 involves its interaction with specific molecular targets in the body. It is believed to inhibit viral replication by interfering with the viral life cycle. The exact molecular targets and pathways involved are still under investigation, but it is thought to involve inhibition of viral enzymes and disruption of viral RNA synthesis .
Comparison with Similar Compounds
WAY-322368 can be compared with other similar compounds, such as:
WAY-123456: Another anti-viral agent with a similar core structure but different functional groups.
WAY-654321: A compound with similar biological activity but different molecular targets.
WAY-789012: A structurally related compound with different pharmacokinetic properties.
The uniqueness of WAY-322368 lies in its specific combination of functional groups and its potential for high anti-viral activity.
Properties
Molecular Formula |
C21H27N3O2S2 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H27N3O2S2/c1-3-10-24-20(26)18-15-6-4-5-7-16(15)28-19(18)22-21(24)27-13-17(25)23-11-8-14(2)9-12-23/h3,14H,1,4-13H2,2H3 |
InChI Key |
LTUBNVQHVAKTGT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Tert-butylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B382621.png)
![4-(4-{2-[4-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}OXY)PHENYL]PROPAN-2-YL}PHENOXY)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE](/img/structure/B382623.png)


![3-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B382631.png)
![3-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B382633.png)
![Ethyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-(4-isopropylphenyl)thiophene-3-carboxylate](/img/structure/B382636.png)
![4-Tert-butylbenzyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B382638.png)
![methyl 2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382641.png)
![ethyl 4-(2,5-dimethyl-3-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B382642.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B382643.png)
![4-[(4-fluorobenzyl)sulfanyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B382646.png)
![1-[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B382647.png)
![7-tert-butyl-20-phenyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B382648.png)
